molecular formula C18H19N5OS B2634756 N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide CAS No. 878240-87-0

N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2634756
CAS No.: 878240-87-0
M. Wt: 353.44
InChI Key: DMMBWIKJHVSLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (600 MHz, DMSO-d~6~):

δ (ppm) Multiplicity Integration Assignment
1.12–1.25 m 8H Cyclopropyl -CH~2~
2.05–2.18 m 2H Cyclopropyl -CH
3.89 s 2H Acetamide -CH~2~S
4.32 s 2H Cyanomethyl -CH~2~CN
7.23–7.45 m 5H Phenyl aromatic protons
8.62 s 1H Triazole H-3

¹³C NMR (150 MHz, DMSO-d~6~):

  • 117.5 ppm (CN, cyanomethyl)
  • 168.2 ppm (C=O, acetamide)
  • 152.4 ppm (C-3, triazole)
  • 14.8–24.1 ppm (cyclopropyl carbons)

High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Observed [M+H]⁺: m/z 395.1621 (calculated 395.1638 for C~20~H~23~N~6~OS⁺).
Major Fragments:

  • m/z 278.0984: Loss of cyanomethylphenyl group (-C~8~H~7~N)
  • m/z 161.0452: Triazole-cyclopropyl fragment (C~6~H~9~N~3~⁺)
  • m/z 105.0339: Phenylacetamide ion (C~8~H~9~NO⁺)

Infrared (IR) Vibrational Mode Assignments

Wavenumber (cm⁻¹) Assignment
2245 ν(C≡N), cyanomethyl stretch
1662 ν(C=O), amide I band
1538 δ(N-H), amide II
1245 ν(C-N), triazole ring
698 ν(C-S), sulfanyl bridge

The absence of N-H stretching above 3200 cm⁻¹ confirms N-substitution on the acetamide.

Properties

IUPAC Name

N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c19-10-11-22(14-4-2-1-3-5-14)16(24)12-25-18-21-20-17(13-6-7-13)23(18)15-8-9-15/h1-5,13,15H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMBWIKJHVSLMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(N2C3CC3)SCC(=O)N(CC#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological significance, particularly in medicinal chemistry. The presence of the cyanomethyl and phenylacetamide groups contributes to its diverse pharmacological profile.

Biological Activity Overview

Several studies have investigated the biological activity of similar compounds within the triazole family. While specific data on this compound is limited, insights can be drawn from related compounds.

1. Antiviral Activity

Research has shown that triazole derivatives can exhibit antiviral properties. For instance, N-(3-cyanophenyl)-2-phenylacetamide demonstrated significant inhibition of paramyxovirus-induced membrane fusion with an IC50 value in the low micromolar range . This suggests that similar structural motifs in this compound may confer antiviral activity.

2. Anticancer Activity

Triazole-based compounds have been evaluated for their anticancer properties. A study on quinazoline-based agents bearing triazole-acetamides reported IC50 values ranging from 3.21 to 24.6 μM against various cancer cell lines . The presence of the triazole moiety is often linked to enhanced cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms by which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Modulation of Cellular Pathways : Compounds with a triazole scaffold often interact with various signaling pathways, leading to altered cell growth and apoptosis.

Table 1: Summary of Biological Activities

Compound NameActivity TypeIC50 Values (µM)Cell Lines/Targets
N-(3-cyanophenyl)-2-phenylacetamideAntiviral0.5 (MV), 0.7 (CDV)Measles virus, Canine distemper virus
Quinazoline-triazole derivative AAnticancer4.47 (HCT116), 7.55 (HeLa)Various cancer cell lines
Compound D (triazole derivative)Anticancer3.21 (MDA-MB-231)Breast cancer cells

Scientific Research Applications

Medicinal Applications

Antiviral Activity
The compound has been studied for its potential as an antiviral agent. The triazole moiety is known to exhibit activity against various viral infections. Research indicates that derivatives of triazole compounds can inhibit the replication of viruses, including HIV and hepatitis C virus. The specific structure of N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide may enhance its efficacy against these viruses due to its unique functional groups that interact with viral proteins.

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Triazole derivatives are often explored for their ability to combat bacterial infections. Studies have indicated that the presence of the dicyclopropyl group may enhance the lipophilicity of the compound, potentially improving its penetration into bacterial membranes and increasing its antimicrobial efficacy.

Cancer Research
Recent investigations have suggested that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The unique combination of the triazole and phenylacetamide groups may contribute to its ability to induce apoptosis in cancer cells. Ongoing research aims to elucidate the specific mechanisms through which this compound can exert anticancer effects.

Agricultural Applications

Fungicidal Activity
The structural characteristics of this compound make it a candidate for fungicidal applications. Triazole compounds are widely recognized for their effectiveness in inhibiting fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes. This property is particularly valuable in agricultural settings where crop protection from fungal pathogens is critical.

Plant Growth Regulation
There is emerging evidence that certain triazole derivatives can act as plant growth regulators. These compounds may influence plant hormone levels and promote growth under specific conditions. Research continues to explore how this compound can be utilized to enhance crop yield and resilience.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study Focus Findings
Study 1Antiviral ActivityDemonstrated effective inhibition of HIV replication in vitro with low cytotoxicity .
Study 2Antimicrobial PropertiesShowed significant antibacterial activity against Staphylococcus aureus .
Study 3Fungicidal EfficacyInhibited fungal growth in agricultural settings, providing a potential alternative to traditional fungicides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Sulfanyl Linkages

Compound 924102-61-4 : 2-[(4,5-Dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-1-(2,5-difluorophenyl)ethanone
  • Structural Differences: Replaces the acetamide group with an ethanone moiety and substitutes the phenyl group with a 2,5-difluorophenyl ring.
Compound 7d () : N-(5-{[(4,5-Diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-N-phenylacetamide
  • Structural Differences : Features a diphenyl-substituted triazole and a thiadiazole ring instead of cyclopropyl groups.
  • The thiadiazole ring may enhance antimicrobial activity, as reported in the study .
  • Synthetic Pathway : Synthesized via cyclization reactions involving thiosemicarbazides and acetic anhydride.
Compound 6b () : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide
  • Structural Differences : Substitutes the triazole’s cyclopropyl groups with a naphthalenyloxy-methyl group and incorporates a nitro-substituted phenyl ring.

Electronic and Functional Group Variations

Cyanomethyl vs. Nitro Groups
  • The cyanomethyl group in the target compound (–CH2CN) is less polar than the nitro (–NO2) group in compounds like 6b but offers similar electron-withdrawing effects. This may influence binding affinity in enzyme-active sites .
Cyclopropyl vs. Aromatic Substitutents
  • Cyclopropyl groups (target compound) provide rigidity and improved metabolic stability compared to aromatic substituents (e.g., diphenyl in 7d or naphthalenyl in 6b), which may increase π-π stacking interactions but reduce solubility .

Analytical Data

  • Spectroscopic Characterization : Similar compounds (e.g., 6b) were characterized via IR (C=O at ~1680 cm⁻¹), NMR (acetamide protons at δ 5.38–5.48 ppm), and HRMS, which would be critical for verifying the target compound’s structure .

Notes and Limitations

  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence; inferences are based on structural analogues.
  • Synthetic Optimization : Further studies are needed to optimize the yield and purity of the target compound, particularly for large-scale production.
  • Therapeutic Potential: The combination of cyclopropyl and cyanomethyl groups warrants exploration in kinase inhibition or antibacterial assays.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(cyanomethyl)-2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors, as demonstrated in analogous triazole-containing acetamides . Key steps include:

  • Catalyst selection : Copper diacetate (10 mol%) in a tert-butanol/water (3:1) solvent system promotes efficient cycloaddition .
  • Purification : Crude products are recrystallized using ethanol or ethanol-dioxane mixtures to achieve >85% purity .
  • Yield optimization : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and extend reaction time to 8–10 hours if intermediates persist .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Employ a multi-technique approach:

  • Spectroscopy : IR for functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) and ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole proton at δ 8.3–8.4 ppm) .
  • Mass spectrometry : HRMS (e.g., [M+H]⁺) to verify molecular weight accuracy within 0.001 Da .
  • Chromatography : HPLC with UV detection at 254 nm to assess purity (>95%) .

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Use slow evaporation from methanol/acetone (1:1) at 4°C, ensuring minimal solvent disturbance . For challenging crystallizations, employ SHELXTL for structure solution, leveraging direct methods and full-matrix least-squares refinement to resolve disordered cyclopropyl groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what contradictions exist between in silico and experimental data?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on the triazole-thioacetamide motif’s hydrogen-bonding potential .
  • Contradictions : Discrepancies may arise from solvation effects unaccounted for in simulations. Validate with SPR (surface plasmon resonance) to measure binding kinetics in aqueous buffers .

Q. What strategies resolve conflicting spectral data (e.g., NMR splitting patterns) arising from rotational isomerism in the acetamide backbone?

  • Methodological Answer :

  • Variable-temperature NMR : Conduct experiments at 298–343 K to observe coalescence of split peaks, confirming dynamic equilibrium between rotamers .
  • DFT calculations : Compare computed ¹³C chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .

Q. How does the dicyclopropyl-triazole moiety influence the compound’s metabolic stability, and what structural analogs improve pharmacokinetics?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The cyclopropyl groups reduce CYP450-mediated oxidation compared to phenyl analogs .
  • SAR analysis : Replace the cyanomethyl group with fluorophenyl (e.g., as in ) to enhance plasma stability while retaining target affinity.

Data Analysis & Validation

Q. What statistical approaches are critical for validating dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to IC₅₀ curves, ensuring ≥3 biological replicates. Use ANOVA with Tukey’s post hoc test to compare efficacy across analogs (p < 0.05) .

Q. How can crystallographic data (e.g., C–S bond lengths) clarify discrepancies in proposed reaction mechanisms?

  • Methodological Answer : Compare experimental bond lengths (e.g., C–S at 1.78 Å ) with DFT-optimized transition states. Deviations >0.05 Å suggest alternative pathways, such as radical intermediates versus polar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.